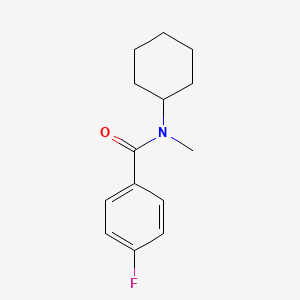
Methyl 2-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate typically involves multiple steps, starting with the formation of the indole ring. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The formyl group can be introduced via a Vilsmeier-Haack reaction, where the indole reacts with DMF and POCl3 to form the 3-formylindole . The final step involves the acylation of the indole derivative with methyl 2-aminobenzoate under basic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate can undergo various types of chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 3-carboxyindole derivative
Reduction: 3-hydroxymethylindole derivative
Substitution: 3-nitroindole, 3-haloindole derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate has been studied for various scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methyl 2-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling pathways . The formyl group can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules, leading to modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
- **5-(2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol
Uniqueness
Methyl 2-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the formyl and acylamino groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development .
Eigenschaften
Molekularformel |
C19H16N2O4 |
|---|---|
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
methyl 2-[[2-(3-formylindol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H16N2O4/c1-25-19(24)15-7-2-4-8-16(15)20-18(23)11-21-10-13(12-22)14-6-3-5-9-17(14)21/h2-10,12H,11H2,1H3,(H,20,23) |
InChI-Schlüssel |
WQPXEFKESXUPCC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Pyridin-3-ylamino)methyl]phenol](/img/structure/B1633523.png)

![N-cyclopropyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B1633526.png)






![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1633552.png)


